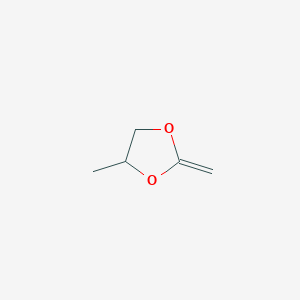

1,3-Dioxolane, 4-methyl-2-methylene-

Vue d'ensemble

Description

“1,3-Dioxolane, 4-methyl-2-methylene-” is a chemical compound with the molecular formula C4H8O2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene acetal for radical ring-opening polymerization, has been reported from three different acetal halides . This synthesis was thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry .Molecular Structure Analysis

The molecular structure of “1,3-Dioxolane, 4-methyl-2-methylene-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

1,3-Dioxolane is used as a solvent and as a co-monomer in polyacetals . It is prone to cyclization during the polymerization process . The formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane via the Active Monomer mechanism has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dioxolane, 4-methyl-2-methylene-” include a molecular weight of 88.1051 and a chemical formula of C4H8O2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Mécanisme D'action

The mechanism of action of “1,3-Dioxolane, 4-methyl-2-methylene-” involves the cationic ring-opening polymerization via the Active Monomer mechanism . This mechanism has been studied using a combination of gel permeation chromatography, 1H NMR, and matrix-assisted laser desorption/ionization time of flight mass spectrometry .

Safety and Hazards

“1,3-Dioxolane, 4-methyl-2-methylene-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor and can cause serious eye irritation . Safety measures include washing off immediately with soap and plenty of water after skin contact, rinsing cautiously with water for several minutes after eye contact, and seeking medical attention if necessary .

Propriétés

IUPAC Name |

4-methyl-2-methylidene-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUOLPMEUGECKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=C)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30533972 | |

| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85079-89-6 | |

| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate](/img/structure/B3057700.png)

![Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-](/img/structure/B3057705.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acid](/img/structure/B3057709.png)

![Methyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3057710.png)